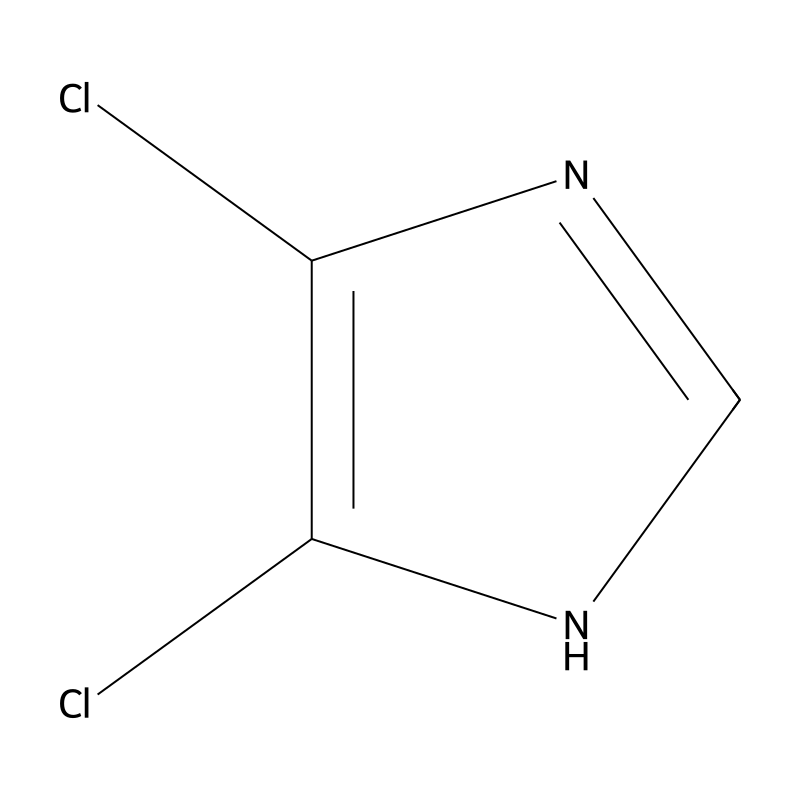4,5-Dichloroimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organometallic Complexes:
,5-Dichloroimidazole serves as a precursor for the formation of N-heterocyclic carbenes (NHCs). These carbene ligands possess unique electronic properties, making them valuable in the design of organometallic complexes with diverse applications. Studies have shown the successful utilization of 4,5-dichloroimidazole in the synthesis of:
- Iridium catalysts with bicyclic pyridine-phosphinite ligands for asymmetric hydrogenation reactions [].
- Silver and gold carbenes exhibiting antitumor activity through the generation of reactive oxygen species [].
These findings highlight the potential of 4,5-dichloroimidazole-derived carbenes in developing novel catalysts and therapeutic agents.
Functional Materials Development:
The incorporation of 4,5-dichloroimidazole moieties into functional materials is another area of exploration. Researchers have employed this compound in the preparation of:
- Nanoparticles loaded with silver-carbene complexes for antimicrobial applications [].
- Metal-organic frameworks (MOFs) for enhanced gas adsorption and separation [].
These studies demonstrate the potential of 4,5-dichloroimidazole as a building block for the design of materials with tailored properties for specific applications.
Other Potential Applications:
While not as extensively explored as the areas mentioned above, the unique properties of 4,5-dichloroimidazole suggest its potential involvement in other research fields. These include:
4,5-Dichloroimidazole is a halogenated derivative of imidazole, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring. Its molecular formula is C₃H₂Cl₂N₂, and it has a molecular weight of approximately 136.96 g/mol. This compound is typically encountered as a solid at room temperature and is known for its aromatic properties and ability to form hydrogen bonds, making it a versatile ligand in coordination chemistry .
Common Reactions Include:- Coordination with Metal Ions: Forms stable complexes with transition metals.
- Substitution Reactions: Can undergo nucleophilic substitution due to the electrophilic nature of the chlorine atoms.
- Cyclization: Can participate in cyclization reactions to form more complex heterocyclic compounds.
The biological activity of 4,5-dichloroimidazole has garnered attention in pharmacological research. It exhibits antifungal properties and has been evaluated for its potential as an antimicrobial agent. Studies indicate that its derivatives can enhance biological activity, making it a candidate for drug development against various pathogens .
Notable Biological Properties:- Antifungal Activity: Effective against certain fungal strains.
- Antimicrobial Potential: Shows promise in inhibiting bacterial growth.
- Drug Development: Used as a scaffold for synthesizing more complex biologically active compounds.
Several methods exist for synthesizing 4,5-dichloroimidazole, which can be categorized into direct halogenation and cyclization techniques.
Common Synthesis Routes:- Halogenation of Imidazole: Direct chlorination of imidazole using chlorine gas or chlorinating agents.
- Cyclization Reactions: Involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazole ring with chlorine substituents.
- Metal-Catalyzed Processes: Utilizing metal catalysts to facilitate the formation of 4,5-dichloroimidazole from simpler starting materials.
4,5-Dichloroimidazole finds applications across various fields including:
- Pharmaceuticals: As an intermediate in the synthesis of antifungal and antimicrobial agents.
- Agriculture: Used in developing agrochemicals for pest control.
- Coordination Chemistry: Acts as a ligand in metal complexes for catalysis and material science applications .
Research on interaction studies involving 4,5-dichloroimidazole has focused on its coordination with metal ions and its effects on biological systems. Computational studies have modeled its interactions with various solvents and metal complexes, providing insights into its electronic structure and reactivity .
Key Findings:- Solvent Effects: The choice of solvent significantly influences the distribution of electron density and coordination behavior.
- Metal Complex Stability: The formation of complexes with metals like copper(II) demonstrates enhanced stability and potential catalytic activity.
4,5-Dichloroimidazole shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imidazole | C₃H₄N₂ | Basicity; widely used as a building block |
| 2-Methylimidazole | C₄H₆N₂ | Enhanced solubility; used in pharmaceuticals |
| 4-Bromoimidazole | C₃H₂BrN₂ | Similar reactivity but with bromine instead of chlorine |
| 1H-Imidazole | C₃H₄N₂ | Different position of substituents affects reactivity |
Uniqueness of 4,5-Dichloroimidazole:
The presence of two chlorine atoms at the 4 and 5 positions significantly enhances its reactivity compared to other derivatives. This positioning allows for unique interaction patterns with both biological targets and metal ions, making it a valuable compound in medicinal chemistry and materials science .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








